molecular formula C20H20O7 B11050471 6,7,3',4',5'-Pentamethoxyisoflavone

6,7,3',4',5'-Pentamethoxyisoflavone

Cat. No.: B11050471
M. Wt: 372.4 g/mol
InChI Key: HLOABGSBRIDRHW-UHFFFAOYSA-N
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Description

6,7,3’,4’,5’-Pentamethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is characterized by the presence of five methoxy groups attached to its core structure. This compound is known for its potential biological activities and is found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,3’,4’,5’-Pentamethoxyisoflavone typically involves a multi-step process. One common synthetic route includes the esterification of 3,4-dimethoxyphenylacetic acid followed by Fries transformation and Vilsmeier-Haack reaction with 3,4,5-trimethoxyphenol as the starting materials . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for 6,7,3’,4’,5’-Pentamethoxyisoflavone are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7,3’,4’,5’-Pentamethoxyisoflavone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups in place of the methoxy groups.

Scientific Research Applications

6,7,3’,4’,5’-Pentamethoxyisoflavone has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of flavonoids and their derivatives.

    Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 6,7,3’,4’,5’-Pentamethoxyisoflavone involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress and inflammation. The compound can interact with enzymes and receptors, influencing cellular processes and exerting its biological effects .

Comparison with Similar Compounds

6,7,3’,4’,5’-Pentamethoxyisoflavone can be compared with other similar compounds such as:

    Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): Another polymethoxyflavone with similar biological activities but with an additional methoxy group.

    5,7,2’,4’,6’-Pentamethoxyflavone: A flavone with a similar methoxy substitution pattern but differing in the core structure.

The uniqueness of 6,7,3’,4’,5’-Pentamethoxyisoflavone lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

6,7-dimethoxy-3-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-15-8-12-14(9-16(15)23-2)27-10-13(19(12)21)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3

InChI Key

HLOABGSBRIDRHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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